molecular formula C₁₆H₁₄N₂Na₂O₇S₂ B1140026 Disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate CAS No. 78211-74-2

Disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate

Cat. No. B1140026
CAS RN: 78211-74-2
M. Wt: 456.4
InChI Key:
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Description

“Disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate” is a chemical compound with the CAS Number 78211-74-2 . It has a molecular formula of C16H14N2Na2O7S2 and a molecular weight of 456.40100 .


Molecular Structure Analysis

The molecular structure of this compound consists of 16 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 2 sodium atoms, 7 oxygen atoms, and 2 sulfur atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully available. The density, boiling point, melting point, and flash point are not specified . The exact mass is 456.00400 and the LogP is 4.81320 .

Scientific Research Applications

Protein Analysis Reagents

This compound is used in the field of protein analysis. It is a thiol-reactive reagent that is water soluble, with high polarity and membrane impermeability .

Protein Labeling Reagents

It is also used as a protein labeling reagent. The compound’s high polarity and membrane impermeability make it useful for determining whether thiol-containing proteins and polypeptide chains are exposed at the extracellular or cytoplasmic membrane surface .

Crosslinking, Labeling and Protein Modification

The compound is used in crosslinking, labeling, and protein modification. It is a thiol-reactive reagent that can be used to modify proteins and other biomolecules .

Labeling Chemistry

In the field of labeling chemistry, this compound is used due to its high reactivity with thiols. This makes it a valuable tool for labeling and tracking molecules in various chemical reactions .

Protein Labeling & Crosslinking

The compound is used in protein labeling and crosslinking. It can be used to create crosslinks between proteins, which can be useful in studying protein-protein interactions .

Chemical Reactivity Studies

This compound is used in studies of chemical reactivity, particularly with thiols. Its reactivity with thiols makes it a useful tool in these studies .

properties

IUPAC Name

disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O7S2.2Na/c1-10(19)18-14-7-5-12(16(9-14)27(23,24)25)3-2-11-4-6-13(17)8-15(11)26(20,21)22;;/h2-9H,17H2,1H3,(H,18,19)(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2/b3-2+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULVWJNDBWGSCZ-WTVBWJGASA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC(=C(C=C1)/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 6516153

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